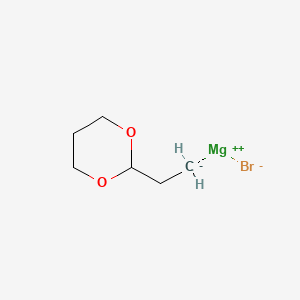![molecular formula C25H21OP B1591127 (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphin CAS No. 402822-70-2](/img/structure/B1591127.png)
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphin
Übersicht
Beschreibung
(2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is an organophosphorus compound that features a biphenyl backbone with a methoxy group and two diphenylphosphine groups
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
(2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine, also known as 2-(Diphenylphosphino)-2’-methoxybiphenyl, primarily targets metal ions in coordination chemistry. This compound acts as a ligand, forming complexes with transition metals such as palladium, platinum, and nickel. These metal-ligand complexes play crucial roles in catalysis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis .
Mode of Action
The interaction of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine with its metal targets involves the donation of electron density from the phosphorus atom to the metal center. This electron donation stabilizes the metal in its active catalytic form, facilitating various chemical transformations. The methoxy group on the biphenyl backbone enhances the electron-donating ability of the ligand, thereby increasing the efficiency of the catalytic process .
Biochemical Pathways
In the context of catalysis, (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine affects several biochemical pathways by enabling the formation of key intermediates in organic reactions. For example, in the Suzuki-Miyaura cross-coupling reaction, this compound helps form the palladium complex that facilitates the coupling of aryl halides with boronic acids. The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
The compound’s bioavailability in catalytic systems is influenced by its ability to form stable complexes with metal ions and its resistance to degradation under reaction conditions .
Result of Action
The molecular and cellular effects of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine’s action are primarily observed in its role as a catalyst. The formation of metal-ligand complexes leads to increased reaction rates and selectivity in organic synthesis. This results in higher yields of desired products and the ability to perform reactions under milder conditions, which is beneficial for both industrial and laboratory-scale chemical processes .
Action Environment
Environmental factors such as temperature, solvent, and the presence of other chemical species can significantly influence the action, efficacy, and stability of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine. For instance, the choice of solvent can affect the solubility and reactivity of the metal-ligand complex. Additionally, the presence of oxygen or moisture can lead to the oxidation or hydrolysis of the ligand, reducing its effectiveness. Therefore, reactions involving this compound are often conducted under inert atmospheres and anhydrous conditions to maintain its stability and catalytic activity .
Biochemische Analyse
Biochemical Properties
(2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine plays a crucial role in biochemical reactions, particularly as a ligand in catalysis. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it is used in palladium-catalyzed cross-coupling reactions, where it forms complexes with palladium, enhancing the efficiency and selectivity of the reaction . Additionally, (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine interacts with other biomolecules such as iridium and ruthenium complexes, further broadening its application in biochemical synthesis .
Cellular Effects
The effects of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can either inhibit or activate enzymatic activity. For instance, its interaction with palladium leads to the formation of a complex that catalyzes cross-coupling reactions . Additionally, (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under various conditions, although prolonged exposure to light and air can lead to degradation . Long-term studies have indicated that (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
(2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux of aromatic compounds, particularly through its interaction with enzymes involved in the degradation of biphenyl derivatives . This interaction can lead to changes in metabolite levels, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization within cells can influence its activity and function, particularly in terms of its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is a key factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, affecting metabolic processes and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves the reaction of (2-bromophenyl)diphenylphosphine with a methoxy-substituted biphenyl derivative. The reaction is usually carried out in the presence of a base such as n-butyllithium, which facilitates the formation of the desired product through a nucleophilic aromatic substitution mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The methoxy group can be substituted under certain conditions, allowing for further functionalization of the compound.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation would yield phosphine oxides, while coupling reactions would result in the formation of new biphenyl derivatives with various substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromophenyl)diphenylphosphine: A precursor in the synthesis of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine.
(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine): Another biphenyl-based phosphine ligand with similar applications in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A widely used diphosphine ligand in organometallic chemistry.
Uniqueness
The uniqueness of (2’-Methoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine lies in its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can enhance the performance of catalytic processes, making it a valuable ligand in various applications.
Eigenschaften
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVWDCYRDZOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573745 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402822-70-2 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)










